molecular formula C10H12F2O B2627278 (2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol CAS No. 2248198-06-1

(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol

Cat. No.: B2627278
CAS No.: 2248198-06-1
M. Wt: 186.202
InChI Key: BDXVBCYTHQLLPC-ZETCQYMHSA-N
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Description

(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is an organic compound characterized by the presence of a difluoromethylphenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methylbenzene and a suitable chiral auxiliary.

    Reaction Conditions: The key step involves the addition of a propanol moiety to the aromatic ring under controlled conditions. This can be achieved through various methods such as Grignard reaction, reduction of ketones, or asymmetric hydrogenation.

    Purification: The final product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.

    Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions involving halogenating agents or nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Major Products

    Oxidation: Formation of 2-(2,5-Difluoro-4-methylphenyl)propan-1-one.

    Reduction: Formation of 2-(2,5-Difluoro-4-methylphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,5-Difluorophenyl)propan-1-ol: Similar structure but lacks the methyl group.

    (2R)-2-(4-Methylphenyl)propan-1-ol: Similar structure but lacks the difluoro groups.

    (2R)-2-(2,5-Difluoro-4-methylphenyl)ethanol: Similar structure but has an ethanol backbone instead of propanol.

Uniqueness

(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2R)-2-(2,5-difluoro-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7,13H,5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXVBCYTHQLLPC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(C)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1F)[C@@H](C)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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